1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
Beschreibung
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (BDHQ), also known as aripiprazole impurity bromobutoxyquinoline (CAS: 882880-12-8; C₂₂H₂₄N₂O₄; MW: 380.44), is a dimeric compound formed during the synthesis of intermediates like 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (7-BBQ) . BDHQ is a colorless liquid with high thermal stability, low toxicity, and environmental compatibility. It exhibits high solubility in water and organic solvents, making it a versatile intermediate in pharmaceuticals (e.g., aripiprazole), agrochemicals, and fragrances . Its synthesis involves alkylation reactions of 7-hydroxy-3,4-dihydroquinolinone with 1,4-dibromobutane, often yielding BDHQ as a byproduct depending on reaction conditions .
Eigenschaften
IUPAC Name |
7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKRRWQLHXDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470332 | |
| Record name | 7,7'-[Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882880-12-8 | |
| Record name | Aripiprazole diquinoline butanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882880128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,7'-[Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARIPIPRAZOLE DIQUINOLINE BUTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS6X5WDG7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Nucleophilic Substitution Using 1,4-Dibromobutane
The most widely reported method involves a nucleophilic substitution reaction between 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1,4-dibromobutane. In this approach, the hydroxyl group of the quinolinone derivative acts as a nucleophile, displacing bromide ions from the dibromobutane backbone.
Reaction Conditions :
-
Base : Potassium carbonate (K₂CO₃) is employed to deprotonate the hydroxyl group, enhancing its nucleophilicity.
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates polar aprotic conditions, stabilizing the transition state.
-
Temperature : Reactions are typically conducted at 80–100°C for 12–24 hours to ensure complete conversion.
Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the terminal carbon of 1,4-dibromobutane. Steric hindrance from the quinolinone ring necessitates prolonged heating to achieve satisfactory yields.
Example Protocol :
-
Dissolve 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (2.0 mmol) and K₂CO₃ (4.4 mmol) in anhydrous DMF.
-
Add 1,4-dibromobutane (1.0 mmol) dropwise under nitrogen atmosphere.
-
Reflux at 90°C for 18 hours.
-
Quench with ice-water and extract with ethyl acetate.
Mitsunobu Reaction
For oxygen-sensitive substrates, the Mitsunobu reaction offers a viable alternative. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 7-hydroxyquinolinone with 1,4-butanediol.
Advantages :
-
Mild reaction conditions (room temperature).
-
Higher regioselectivity compared to nucleophilic substitution.
Limitations :
-
Cost-prohibitive for large-scale synthesis due to stoichiometric phosphine usage.
Ullmann Coupling
Copper-catalyzed Ullmann coupling has been explored for constructing the ether linkage. This method requires a copper(I) iodide catalyst and a diamine ligand in toluene at elevated temperatures.
Conditions :
-
Catalyst: CuI (10 mol%).
-
Ligand: N,N'-dimethylethylenediamine (20 mol%).
-
Temperature: 110°C for 24 hours.
Yield : 30–45%, with challenges in catalyst recovery.
Optimization of Reaction Parameters
Solvent Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance ion dissociation, whereas nonpolar solvents (e.g., toluene) reduce byproduct formation.
Table 1: Solvent Screening for Nucleophilic Substitution
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 65 |
| DMSO | 46.7 | 58 |
| Acetonitrile | 37.5 | 42 |
| Toluene | 2.4 | 28 |
Stoichiometric Considerations
A 2:1 molar ratio of quinolinone derivative to 1,4-dibromobutane is critical to minimize dimerization side products. Excess dibromobutane (>1.2 equiv) leads to over-alkylation, reducing yield by 15–20%.
Purification and Isolation
Recrystallization
Crude product is purified via recrystallization from ethanol or ethanol-water mixtures.
Procedure :
-
Dissolve crude product in hot ethanol (80°C).
-
Gradually add deionized water until cloudiness appears.
-
Cool to 4°C for 12 hours.
-
Filter and wash with cold ethanol.
Column Chromatography
Silica gel chromatography using ethyl acetate/hexane (3:7) effectively separates unreacted starting materials.
Elution Profile :
Analytical Characterization
Spectroscopic Methods
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 1.6–1.8 ppm (m, 4H, butylene -CH₂-).
-
δ 2.5–2.7 ppm (t, 4H, quinolinone -CH₂- adjacent to carbonyl).
FTIR (KBr) :
X-ray Diffraction (XRD)
Single-crystal XRD confirms the trans configuration of the butylene linker and planar quinolinone rings.
Industrial-Scale Production Challenges
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone moiety to a dihydroquinoline structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, dihydroquinoline compounds, and substituted quinolinones .
Wissenschaftliche Forschungsanwendungen
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as an impurity in the synthesis of pharmaceutical compounds like Aripiprazole.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is not well-documented. its structure suggests that it may interact with biological targets similar to other quinolinone derivatives. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Reaction Conditions Impacting BDHQ Formation
The dimerization of 7-BBQ to form BDHQ is influenced by solvent polarity, catalyst type, and reaction time. Protic solvents (e.g., 1-propanol) favor higher BDHQ yields due to prolonged heating, while phase transfer catalysts reduce dimerization .
Functional Analogs: BDHQ vs. 1,4-Bis(diphenylphosphino)butane (Dppb)
Though structurally distinct, BDHQ and Dppb (CAS: 7688-25-7) share a butane backbone but differ in functional groups and applications:
BDHQ’s low reactivity contrasts with Dppb’s role in facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) via metal coordination .
Other Dihydroquinolinone Derivatives
- 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS: 125089-59-0): Features amino and dimethyl groups, enhancing its utility as a drug precursor (e.g., antimicrobials) compared to BDHQ’s intermediary role .
- Trazodone Intermediates: Alkylation of 7-hydroxyquinolinone with dibromobutane yields analogs like OPC-4392, but BDHQ’s dimerization remains a unique challenge .
Key Research Findings
- Purification Methods : BDHQ is removed from 7-BBQ via acid-base extraction (e.g., NaOH washing) or silica gel adsorption, achieving ≤0.33% impurity levels .
- Environmental Impact : BDHQ’s low vapor pressure and water solubility minimize ecological risks, contrasting with halogenated solvents used in its synthesis .
- Pharmacological Relevance : While BDHQ itself lacks direct bioactivity, its presence above 0.1% in aripiprazole intermediates necessitates strict quality control .
Biologische Aktivität
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Profile
- Chemical Name : this compound
- CAS Number : 882880-12-8
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380.44 g/mol
- Structure : The compound features a unique structure that includes two quinolinone moieties linked by a butane chain, enhancing its pharmacological profile.
The compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Cholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. Inhibiting AChE increases acetylcholine levels, enhancing neurotransmission.
- Monoamine Oxidase Inhibition : this compound also acts as an inhibitor of monoamine oxidases (MAOs), enzymes involved in the degradation of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, potentially alleviating symptoms of depression and anxiety.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may protect neuronal cells from oxidative stress—a contributing factor in neurodegenerative diseases.
Biological Activity Data
Study on Neuroprotective Effects
A study published in Frontiers in Pharmacology evaluated the neuroprotective effects of various quinolinone derivatives, including this compound. The findings indicated that this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro. The study highlighted its potential as a therapeutic agent for neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.
Clinical Relevance
In another investigation focused on the treatment of Alzheimer's disease, researchers found that compounds similar to this compound exhibited promising results in improving cognitive function in animal models. The dual inhibition of AChE and MAOs was identified as a critical factor contributing to these cognitive enhancements.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or oxidation reactions. For example, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives can react with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Oxidation steps may employ reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in THF to achieve dehydrogenation . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield and purity.
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer :
- XRD : Determines crystalline structure and interplanar spacing .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the quinolinone ring) .
- NMR : ¹H and ¹³C NMR confirm proton environments and carbon backbone. For example, the butane linker protons appear as a multiplet at δ 1.6–1.8 ppm .
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Stability tests under varying humidity (e.g., 40–80% RH) and temperature (25–60°C) reveal degradation via cleavage of the ether linkage, monitored by HPLC .
Advanced Research Questions
Q. How can mechanistic studies elucidate the cyclization pathways in related dihydroquinolinone derivatives?
- Methodological Answer : Radical cyclization pathways (e.g., 6-exo-trig mechanisms) are studied using radical initiators (AIBN) and trapping agents (TEMPO). Reaction progress is tracked via in situ FTIR or EPR spectroscopy to detect intermediate radicals . Computational modeling (DFT) predicts transition states and activation energies .
Q. What computational approaches are used to model the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., dopamine D₂ receptors, given its role as an aripiprazole impurity) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR : Correlates structural features (e.g., substituent electronegativity) with activity using partial least squares regression .
Q. How do structural modifications (e.g., methyl groups) impact thermal stability and phase transitions?
- Methodological Answer : Comparative TGA/DSC analysis of analogs (e.g., methyl-substituted imidazole derivatives) shows increased thermal stability (ΔT₅₀ = +20–30°C) due to steric hindrance . XRD reveals reduced crystallinity in bulkier derivatives, affecting melting points .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations (e.g., 40–75%) may arise from differences in solvent purity (DMF vs. DMSO), moisture control, or purification methods (column chromatography vs. recrystallization). Systematic DOE (Design of Experiments) identifies critical factors: anhydrous conditions and slow cooling during crystallization improve reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
